molecular formula C11H20N2O2 B14803172 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane

1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14803172
M. Wt: 212.29 g/mol
InChI Key: UVPLWDGWYSYBTM-UHFFFAOYSA-N
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Description

1-(Boc-Aminomethyl)-3-azabicyclo[310]hexane is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One effective method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the bicyclic structure . The reaction occurs via an open chain transition state based on intermolecular Br···Li coordination (SN2 process) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Mechanism of Action

The mechanism of action of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane involves its ability to undergo various chemical reactions due to the presence of the nitrogen atom and the strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups and overall structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the Boc protecting group, which provides additional stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-azabicyclo[3.1.0]hexan-1-yl)acetate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)8(12)11-4-7(11)5-13-6-11/h7-8,13H,4-6,12H2,1-3H3

InChI Key

UVPLWDGWYSYBTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC1CNC2)N

Origin of Product

United States

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